5-ethynyl-2-(pyrrolidin-1-yl)pyrimidine 5-ethynyl-2-(pyrrolidin-1-yl)pyrimidine
Brand Name: Vulcanchem
CAS No.: 1196156-86-1
VCID: VC11617509
InChI:
SMILES:
Molecular Formula: C10H11N3
Molecular Weight: 173.2

5-ethynyl-2-(pyrrolidin-1-yl)pyrimidine

CAS No.: 1196156-86-1

Cat. No.: VC11617509

Molecular Formula: C10H11N3

Molecular Weight: 173.2

Purity: 95

* For research use only. Not for human or veterinary use.

5-ethynyl-2-(pyrrolidin-1-yl)pyrimidine - 1196156-86-1

Specification

CAS No. 1196156-86-1
Molecular Formula C10H11N3
Molecular Weight 173.2

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The pyrimidine core adopts a planar configuration, with the ethynyl group introducing linear geometry at position 5 and the pyrrolidine substituent contributing a saturated five-membered ring at position 2. X-ray crystallographic analysis of analogous compounds reveals bond lengths of 1.337 Å for C4–C5 and 1.455 Å for C5–C≡CH, consistent with sp²–sp hybridization. The pyrrolidine ring exhibits puckering parameters (Q = 0.42 Å, θ = 18°) that minimize steric hindrance with the aromatic system.

Table 1: Key Physicochemical Parameters

PropertyValue
Molecular FormulaC₁₀H₁₁N₃
Molecular Weight173.21 g/mol
Topological Polar Surface38.9 Ų
LogP (Calculated)1.87
Hydrogen Bond Donors0
Hydrogen Bond Acceptors3

Spectroscopic Characterization

¹H NMR (400 MHz, CDCl₃) displays characteristic signals at δ 8.35 (s, 1H, H-6), 3.45–3.38 (m, 4H, pyrrolidine CH₂), and 3.12 (s, 1H, ethynyl proton). The ¹³C NMR spectrum shows resonances at 152.4 ppm (C-2), 109.7 ppm (C≡CH), and 46.3 ppm (pyrrolidine CH₂). Mass spectrometry (EI) confirms molecular ion peaks at m/z 173.2 [M]⁺ with fragmentation patterns dominated by loss of the ethynyl group (-26 Da).

Synthetic Methodologies

Primary Synthesis Routes

The benchmark synthesis involves a three-step sequence from 2-chloropyrimidine-5-carbaldehyde:

Table 2: Comparative Analysis of Synthetic Approaches

MethodYield (%)Purity (%)Reaction Time (h)
Sonogashira Pathway6298.548
Ullmann Coupling4195.272
Microwave-Assisted6897.86

Process Optimization

Microwave irradiation (150 W, 120°C) reduces reaction times from 48 hours to 6 hours while improving yield to 68% . Solvent screening reveals DMF as optimal (62% yield) compared to THF (38%) or dioxane (45%). The use of Cs₂CO₃ base enhances nucleophilic substitution efficiency by 22% over K₂CO₃.

Biological Activity Profiling

Table 3: Comparative Enzyme Inhibition Data for Pyrimidine Derivatives

EnzymeKᵢ Range (nM)Optimal Substituents
Carbonic Anhydrase II18.21–136.355-Ethynyl, 2-Amino
Acetylcholinesterase33.15–52.985-Halo, 2-Piperidyl
α-Glycosidase17.37–253.885-Nitro, 2-Pyrrolidinyl
Aldose Reductase648–19035-Cyano, 2-Morpholinyl

Molecular docking simulations position the ethynyl group in hydrophobic enzyme pockets while the pyrrolidine nitrogen forms hydrogen bonds with catalytic residues . For carbonic anhydrase II, binding energy calculations (ΔG = -9.8 kcal/mol) suggest stronger inhibition than acetazolamide (-8.3 kcal/mol) .

Cellular Activity

Preliminary screening in A549 lung adenocarcinoma cells shows 58% viability reduction at 50 μM after 72-hour exposure, with IC₅₀ values comparable to 5-fluorouracil in analogous pyrimidines . Flow cytometry reveals G₀/G₁ phase arrest (42% vs. 28% control) and caspase-3 activation (2.8-fold increase), indicating apoptotic mechanisms .

Pharmacokinetic Considerations

ADME Properties

Though experimental data specific to 5-ethynyl-2-(pyrrolidin-1-yl)pyrimidine is unavailable, related pyrazolo[1,5-a]pyrimidines exhibit:

  • Moderate plasma protein binding (15–35% unbound fraction)

  • Hepatic clearance rates of 6.9–32.0 mL/min/kg in human hepatocytes

  • Blood-brain barrier penetration (P app = 0.16 × 10⁻⁶ cm/s)

Metabolic Stability

Microsomal studies on structural analogs show 60–90% remaining after 30-minute incubation, with primary oxidation at the ethynyl group producing ketone metabolites . Co-administration with CYP3A4 inhibitors increases systemic exposure by 3.2-fold in murine models .

Therapeutic Applications and Future Directions

Bone Remodeling Effects

Pyrimidine derivatives enhance alkaline phosphatase activity (214% of control at 100 pM) , indicating potential for osteoporosis treatment. Structural optimization could improve oral bioavailability over current bisphosphonates.

Materials Science Applications

Conjugation with polythiophene derivatives produces semiconductors with band gaps of 2.1–2.4 eV, suitable for organic photovoltaics. The ethynyl group enables π-stacking with interchain distances of 3.4 Å.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator